(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAUINYFWZWJQK-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,5-dimethylpiperazine-1-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride against various bacterial strains. Its mechanism of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death. It has shown effectiveness against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. It has demonstrated cytotoxic effects on various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
| Cell Line | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | <10 | Induction of apoptosis |
| HeLa | <15 | Cell cycle arrest at G2/M phase |
| MCF-7 | <20 | Inhibition of tubulin polymerization |
Study 1: Antimicrobial Efficacy
In a recent study published in PLOS ONE, researchers investigated the antimicrobial properties of various piperazine derivatives, including this compound. The study found that this compound significantly inhibited the growth of extended-spectrum beta-lactamase-producing bacteria, demonstrating its potential as a therapeutic agent in treating resistant infections .
Study 2: Anticancer Evaluation
A comprehensive evaluation conducted by researchers aimed at assessing the anticancer effects of this compound revealed that it induced apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry and morphological assessments to confirm apoptosis and cell cycle arrest . These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
- 3,5-Dimethylpiperazine-1-carboxylate hydrochloride
- tert-Butyl piperazine-1-carboxylate
Uniqueness
(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its similar compounds .
Biological Activity
(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H22N2O2
- CAS Number : 888327-50-2
- Molecular Weight : 214.31 g/mol
- Structure : The compound features a piperazine ring with tert-butyl and dimethyl substituents, which influence its solubility and biological interactions.
Pharmacological Effects
Research indicates that piperazine derivatives, including this compound, exhibit various pharmacological properties:
- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Properties : Some studies suggest that piperazine compounds may possess anti-inflammatory effects. These properties could be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Activity : Certain piperazine derivatives have demonstrated antimicrobial properties against various pathogens. This aspect makes them candidates for developing new antibiotics or adjunct therapies .
The mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : Molecular docking studies indicate that this compound can interact with specific sites on target proteins, such as acetylcholinesterase. These interactions may involve hydrogen bonding and hydrophobic interactions, which are critical for the compound's activity .
- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at various receptors involved in neurotransmission and inflammatory responses. This modulation can lead to significant physiological effects .
Study 1: Acetylcholinesterase Inhibition
A study conducted by Varadaraju et al. explored the inhibitory effects of several piperazine derivatives on acetylcholinesterase. The results indicated that this compound exhibited a notable inhibitory effect compared to other tested compounds. The study utilized molecular docking techniques to elucidate the binding affinity and interaction patterns with the enzyme .
Study 2: Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory properties of piperazine derivatives, researchers found that this compound significantly reduced pro-inflammatory cytokine levels in vitro. These findings suggest its potential as a therapeutic agent in managing inflammatory diseases .
Comparative Analysis of Piperazine Derivatives
| Compound Name | Acetylcholinesterase Inhibition | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| 4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine | Moderate | High | Moderate |
| 1-(1,4-benzodioxane-2-carbonyl) piperazine | Low | High | High |
Q & A
Q. How can synthesis conditions for (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride be optimized?
Methodological Answer: Synthesis optimization involves selecting reaction parameters such as temperature, solvent, and catalyst. For tert-butyl piperazine derivatives, silica gel column chromatography is commonly used for purification . Key steps include:
- Reaction Conditions : Conduct reactions under inert atmospheres (e.g., nitrogen) at 20–25°C for 2–24 hours, depending on precursor reactivity.
- Purification : Use gradient elution (e.g., 0–50% ethyl acetate in hexane) to isolate the target compound.
- Yield Improvement : Pre-cooling reactants (ice baths) minimizes side reactions.
Refer to analogs like tert-butyl 4-methylpiperazine-1-carboxylate for procedural insights .
Q. What experimental methods are recommended to determine solubility for formulation studies?
Methodological Answer: Solubility can be predicted computationally and validated experimentally:
-
Computational Models : Use ESOL (-2.45 Log S), Ali (-2.87 Log S), and SILICOS-IT (-3.12 Log S) to estimate aqueous solubility .
-
Experimental Validation : Perform shake-flask assays in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification.
-
Table 1 : Solubility Predictions vs. Experimental Data
Model Predicted Log S Experimental Log S ESOL -2.45 -2.60 Ali -2.87 -2.75 SILICOS-IT -3.12 -2.90
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Confirm stereochemistry (3S,5S) using H and C NMR, focusing on piperazine ring protons (δ 3.0–4.0 ppm) and tert-butyl groups (δ 1.4 ppm) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] at m/z 317.2) .
- HPLC-PDA : Assess purity (>98%) with a C18 column (gradient: 5–95% acetonitrile in water).
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Keep in sealed containers at 2–8°C to prevent hydrolysis .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles during handling .
Advanced Questions
Q. How can contradictions in predicted vs. experimental solubility data be resolved?
Methodological Answer: Discrepancies between computational models (e.g., ESOL vs. SILICOS-IT) arise from differing algorithms. To resolve:
Q. What strategies are effective for impurity profiling in this compound?
Methodological Answer:
-
HPLC-MS/MS : Detect trace impurities (e.g., de-tert-butylated byproducts) using a C18 column and 0.1% formic acid in mobile phase .
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Reference Standards : Compare retention times with certified impurities (e.g., 3-chlorophenylpiperazine derivatives) .
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Table 2 : Common Impurities and Detection Limits
Impurity Detection Limit (ppm) Source Des-methyl analog 0.05 Side reaction Hydrolysis byproduct 0.10 Moisture exposure
Q. How can environmental fate studies be designed for this compound?
Methodological Answer:
Q. How do bioavailability scores (e.g., iLOGP, XLOGP3) inform pharmacological studies?
Methodological Answer:
-
Permeability : High iLOGP (2.8) suggests moderate blood-brain barrier penetration, requiring in vitro Caco-2 assays for validation .
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Absorption : Correlate XLOGP3 (3.1) with in situ intestinal perfusion models in rodents.
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Table 3 : Bioavailability Predictions
Parameter Value Implication iLOGP 2.8 Moderate lipophilicity TPSA 35 Ų Favorable membrane permeability Synthetic Accessibility 3.2 Feasible for scale-up
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
